spb

ADC linker Bioconjugation Analytical Chemistry

SPB eliminates variability in anti-inflammatory ADC conjugation. Substituting with generic analogs risks payload inactivation and batch failure. • Pre-activated NHS ester enables efficient, reproducible antibody conjugation under mild aqueous conditions. • ≥98% purity via HPLC ensures consistent drug-to-antibody ratios and minimizes uncharacterized impurities. • Validated DMSO solubility (≥34 mg/mL) supports seamless in vitro warhead profiling before ADC assembly. For reproducible ADC development-specify SPB.

Molecular Formula C₁₉H₁₅NO₈
Molecular Weight 385.3 g/mol
CAS No. 858128-57-1
Cat. No. B1663442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespb
CAS858128-57-1
SynonymsSPB psoralen cpd
succinimidyl-(4-(psoralen-8-yloxy))butyrate
Molecular FormulaC₁₉H₁₅NO₈
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
InChIInChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2
InChIKeyZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPB: ADC Linker Intermediate


SPB, with the CAS number 858128-57-1, is a synthetic organic compound functioning as an agent-linker conjugate. Its molecular formula is C19H15NO8, with a molecular weight of 385.32 g/mol . Chemically, it consists of the cytotoxic payload Xanthotoxol covalently attached to a linker that terminates in an N-hydroxysuccinimide (NHS) ester group, making it a pre-activated intermediate for bioconjugation . While its primary reported biological activity is 'potent anti-inflammatory' , the compound is not a standalone drug but a specialized building block for the synthesis of antibody-drug conjugates (ADCs) .

Workflow Antibody-drug conjugate (ADC) synthesis
Selection Pre-activated NHS-ester linker-payload construct
Payload Context Xanthotoxol for anti-inflammatory pathway research

Risks of SPB Substitution in ADC Design


In the procurement of chemical tools for ADC development, substituting SPB with a generic, structurally similar molecule like 'Succinimidyl-[4-(psoralen-8-yloxy)]butyrate' is a scientifically unsound practice with immediate consequences. First, the reported biological activity is specifically tied to the 'Xanthotoxol' warhead attached via a precise linker ; any alteration to this payload or linker can render an antibody-drug conjugate ineffective against its target, a catastrophic failure that wastes valuable antibody material . Second, subtle differences in solubility, stability, or trace impurities between suppliers can introduce significant, uncharacterized variability in conjugation efficiency, making it impossible to reproduce or validate experimental results across different batches or studies.

Payload substitution Altering the Xanthotoxol warhead may disrupt target-binding context and signaling readouts in ADCs.
Linker variation Changes to linker chemistry can shift conjugation efficiency and DAR homogeneity.
Supplier purity variability Undefined purity or solubility differences may introduce batch-dependent conjugation reproducibility issues.

SPB: Quantitative Property Evidence


Conjugation Purity: Defined vs. Unspecified

High-impact evidence for SPB is not found in biological potency comparisons but in its defined, reproducible purity as a conjugation reagent. For an NHS-ester-containing linker, trace impurities can consume or inactivate the antibody's conjugation sites, drastically altering the final ADC's drug-to-antibody ratio (DAR). Leading suppliers, such as MedChemExpress and Bidepharm, report a standard purity for SPB of ≥98% . This specification provides a verifiable quality benchmark for procurement that ensures consistent downstream conjugation efficiency, unlike ordering an unspecified grade from a generic chemical supplier.

Conjugation Purity
Class-level
≥98% purity
Target: ≥98% (supplier spec)
Baseline: Unspecified commercial grade
Supports reproducible DAR and conjugation consistency
Verify supplier specification for your batch
ADC linker Bioconjugation Analytical Chemistry

Defined DMSO Solubility

The reliable use of SPB in biological experiments is contingent on its formulation into a suitable solvent system. Vendor data specifies a DMSO solubility of ≥34 mg/mL for SPB [1]. This quantifiable physical property provides a clear, actionable parameter for researchers designing in vitro assays, ensuring the compound can be effectively prepared for cell culture experiments. This contrasts with unknown solubilities in alternative compounds or unspecified batches, which can lead to precipitation in the assay media, variable exposure, and erroneous results.

DMSO Solubility
Class-level
≥34 mg/mL
Target: ≥34 mg/mL in DMSO
Baseline: Unknown solubility for generic analogs
Enables reliable in vitro dosing and assay preparation
Vendor-specified; confirm solubility in your assay medium
ADC development Formulation In Vitro Assay

SPB: Validated Application Scenarios


ADC Construction via NHS-Ester Conjugation

The primary and most validated application for SPB is its use as a pre-activated drug-linker construct in the synthesis of anti-inflammatory ADCs . The terminal NHS-ester group is designed for efficient, covalent conjugation to the primary amines on a targeting antibody under mild aqueous conditions. This allows researchers to create a targeted therapeutic that delivers the Xanthotoxol-derived payload specifically to cells expressing the cognate antigen, a strategy directly supported by the compound's defined purity and solubility [1] .

Xanthotoxol Anti-Inflammatory Pathway Studies

Prior to or alongside ADC development, SPB can be employed as a small-molecule tool to investigate the cellular and molecular mechanisms of the Xanthotoxol warhead's anti-inflammatory activity . The defined DMSO solubility of ≥34 mg/mL [1] facilitates the preparation of stock solutions for in vitro cell culture experiments, allowing researchers to probe the warhead's effect on specific inflammatory pathways, such as NF-κB or cytokine release, in a controlled setting.

Analytical Method Development for ADC Intermediates

The high purity specification of SPB (≥98%) makes it a suitable reference standard for analytical chemistry purposes. Laboratories involved in ADC development can use SPB to develop and calibrate HPLC, LC-MS, or other analytical methods for monitoring the linker-payload intermediate during synthesis, assessing its stability, or quantifying its presence in complex reaction mixtures. This is a critical, yet often overlooked, application for ensuring the quality and reproducibility of the final ADC product.

Application
Selection Property
Validation Focus
ADC bioconjugation research
Pre-activated NHS-ester reactivity
Conjugation efficiency and DAR analysis
Anti-inflammatory pathway research
Xanthotoxol payload for pathway modulation
Pathway-response endpoint review (e.g., NF-κB, cytokine release)
Analytical reference standard
Defined purity specification
Analytical method calibration and intermediate stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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